Cas no 2102432-49-3 (3,4',5,6,7-Pentahydroxy-3'-prenylflavone; 4''-Hydroxy, 2'',3''-dihydro, 3,6-di-Me ether, 4''-O-(18,19-dihydroxy-10Z-nonadecenoyl))

3,4',5,6,7-Pentahydroxy-3'-prenylflavone; 4''-Hydroxy, 2'',3''-dihydro, 3,6-di-Me ether, 4''-O-(18,19-dihydroxy-10Z-nonadecenoyl) structure
2102432-49-3 structure
Productnaam:3,4',5,6,7-Pentahydroxy-3'-prenylflavone; 4''-Hydroxy, 2'',3''-dihydro, 3,6-di-Me ether, 4''-O-(18,19-dihydroxy-10Z-nonadecenoyl)
CAS-nummer:2102432-49-3
MF:C41H58O11
MW:726.892633914948
CID:6718436

3,4',5,6,7-Pentahydroxy-3'-prenylflavone; 4''-Hydroxy, 2'',3''-dihydro, 3,6-di-Me ether, 4''-O-(18,19-dihydroxy-10Z-nonadecenoyl) Chemische en fysische eigenschappen

Naam en identificatie

    • 3,4',5,6,7-Pentahydroxy-3'-prenylflavone; 4''-Hydroxy, 2'',3''-dihydro, 3,6-di-Me ether, 4''-O-(18,19-dihydroxy-10Z-nonadecenoyl)
    • Inchi: 1S/C41H58O11/c1-28(27-51-35(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-31(43)26-42)20-21-29-24-30(22-23-32(29)44)39-41(50-3)38(48)36-34(52-39)25-33(45)40(49-2)37(36)47/h4,6,22-25,28,31,42-45,47H,5,7-21,26-27H2,1-3H3/b6-4+
    • InChI-sleutel: WIPVJHATAXVCIR-GQCTYLIASA-N
    • LACHT: COC1C(O)=C2C(OC(=C(C2=O)OC)C2C=C(CCC(COC(CCCCCCCC/C=C/CCCCCCC(CO)O)=O)C)C(O)=CC=2)=CC=1O

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